(2S,4R)-2-amino-4-hydroxypentanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Yeast Metabolism:

- Studies have shown that (2S,4R)-2-amino-4-hydroxypentanedioic acid is a metabolite of the yeast Saccharomyces cerevisiae. [Source: National Institutes of Health, PubChem, "PubChem Open Chemistry Database," ]

- Metabolites are small molecules involved in the metabolic processes of an organism. Understanding the role of (2S,4R)-2-amino-4-hydroxypentanedioic acid in yeast metabolism could provide insights into the functioning of this important organism, which has applications in food science, brewing, and biofuels production.

Analog of L-Glutamic Acid:

- (2S,4R)-2-amino-4-hydroxypentanedioic acid is structurally similar to the amino acid L-glutamic acid. [Source: National Institutes of Health, PubChem, "PubChem Open Chemistry Database," ]

- L-glutamic acid is an excitatory neurotransmitter involved in various brain functions, including learning and memory. Research is ongoing to investigate if (2S,4R)-2-amino-4-hydroxypentanedioic acid interacts with glutamatergic systems and has any potential therapeutic applications.

(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as L-threonine, is a naturally occurring amino acid that plays a vital role in protein synthesis and metabolism. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry. The molecular formula of (2S,4R)-2-amino-4-hydroxypentanedioic acid is C5H11NO4, and it features both amino and hydroxyl functional groups, making it a polar and hydrophilic molecule. L-threonine is essential in human nutrition, as it cannot be synthesized by the body and must be obtained through dietary sources.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (2S,4R)-2-amino-4-hydroxypentanedioic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-serine | Contains hydroxyl group on carbon 3 | Precursor to cysteine; involved in neurotransmitter synthesis |

| L-aspartic acid | Contains carboxyl groups on carbons 2 & 3 | Precursor to several neurotransmitters |

| L-glutamic acid | Contains additional carboxyl group | Functions as an excitatory neurotransmitter |

| D-threonine | Enantiomer of (2S,4R)-2-amino-4-hydroxypentanedioic acid | Different biological activities due to stereochemistry |

Each of these compounds plays distinct roles in biological systems despite their structural similarities. The unique stereochemistry of (2S,4R)-2-amino-4-hydroxypentanedioic acid contributes significantly to its specific functions and interactions within metabolic pathways .

(2S,4R)-2-amino-4-hydroxypentanedioic acid exhibits significant biological activity. It serves as a precursor for several important biomolecules and plays a role in various metabolic pathways:

- Protein Synthesis: L-threonine is incorporated into proteins and is vital for the synthesis of glycoproteins and lipoproteins.

- Immune Function: It contributes to the production of antibodies and supports immune system function.

- Metabolism: L-threonine is involved in the synthesis of other amino acids like serine and glycine and participates in energy production.

Research indicates that adequate levels of L-threonine are essential for maintaining optimal health and metabolic function .

The synthesis of (2S,4R)-2-amino-4-hydroxypentanedioic acid can be achieved through several methods:

- Biological Synthesis: Naturally produced by microorganisms through fermentation processes. This method utilizes bacterial strains capable of synthesizing L-threonine from simple sugars.

- Chemical Synthesis:

- Starting Materials: Common precursors include malonic acid derivatives or other α-amino acids.

- Reagents: Typical reagents used in chemical synthesis may include ammonia or amines under specific conditions to facilitate the formation of the amino group.

- Enzymatic Methods: Enzymes such as threonine deaminase can convert other amino acids into L-threonine via biotransformation.

These methods vary in efficiency and yield depending on the conditions employed .

(2S,4R)-2-amino-4-hydroxypentanedioic acid has several applications across various fields:

- Nutritional Supplements: Used as a dietary supplement to support muscle growth and recovery.

- Pharmaceuticals: Investigated for potential therapeutic roles in treating metabolic disorders and enhancing immune function.

- Animal Feed: Added to livestock feed to promote growth and improve feed efficiency.

The compound's role in protein synthesis makes it particularly valuable in both human nutrition and agricultural applications .

Studies on the interactions involving (2S,4R)-2-amino-4-hydroxypentanedioic acid have revealed its influence on various biological systems:

- Receptor Binding: Research indicates that L-threonine may interact with specific receptors involved in metabolic regulation.

- Enzyme Activity: It has been shown to modulate the activity of enzymes involved in amino acid metabolism.

Such interactions underline its importance not only as a building block for proteins but also as a regulator of biological processes

The compound was first documented in 1962 during investigations into γ-hydroxyglutamic acid metabolism. Early studies identified its role in collagen degradation pathways, particularly in the conversion of 4-hydroxyproline to glutamate. Its discovery in Phaseolus vulgaris (common bean) expanded its recognized biological distribution. Classified under glutamic acid derivatives, it features: The molecule’s structure enables dual functionality: Nomenclature and Synonyms

Classification within Glutamic Acid Derivatives

This distinguishes it from isomers like (2S,4S)-threo-3-hydroxyglutamic acid and positions it as a key intermediate in hydroxyproline metabolism. Structural Significance in Biochemistry

Table 1: Physicochemical Properties

Property Value Source Molecular Formula C₅H₉NO₅ Molecular Weight 163.13 g/mol pKa 2.12 (carboxyl), 9.65 (amino) Solubility 12.4 g/L (water, 25°C) Optical Rotation [α]D²⁵ = -12° (c=2, H₂O)

Molecular Structure and Stereochemistry

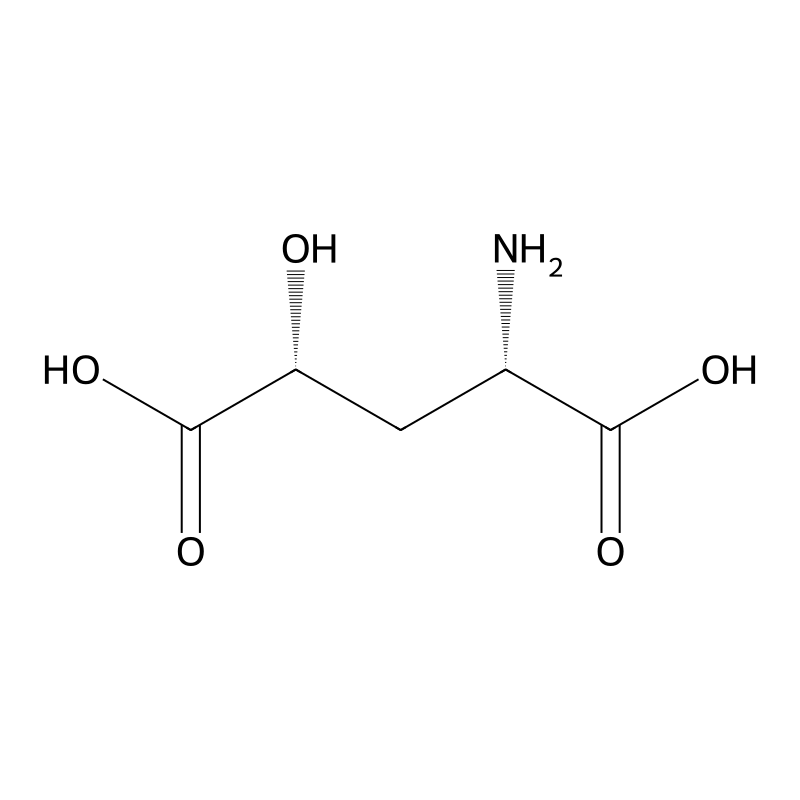

(2S,4R)-2-amino-4-hydroxypentanedioic acid is a stereoisomer of 4-hydroxy-L-glutamic acid, characterized by the presence of two distinct chiral centers at carbon atoms 2 and 4 [1] [5]. The compound exists in the L-configuration at the alpha-carbon (C2) and possesses an R-configuration at the gamma-carbon (C4), distinguishing it from other stereoisomers of hydroxyglutamic acid [37]. The molecular structure features a five-carbon backbone with an amino group at position 2, carboxylic acid groups at positions 1 and 5, and a hydroxyl group at position 4 [4] [5].

The stereochemical arrangement is critical to the compound's biological and chemical properties [37]. The (2S,4R) configuration represents the erythro form of 4-hydroxy-L-glutamic acid, which differs from the threo form [(2S,4S) configuration] in the relative spatial arrangement of the hydroxyl and amino groups [1] [10]. This stereoisomer demonstrates specific optical activity with a defined rotation pattern characteristic of its chiral centers [9].

The compound's three-dimensional structure reveals hydrogen bonding capabilities between the hydroxyl group and the carboxylate functionalities, influencing its conformational preferences in aqueous solution [15]. The presence of two chiral centers results in four possible stereoisomers, with the (2S,4R) form being one of the naturally occurring variants found in biological systems [11].

Physical Properties

Molecular Formula and Weight

The molecular formula of (2S,4R)-2-amino-4-hydroxypentanedioic acid is C₅H₉NO₅ [4] [5]. The compound exhibits a molecular weight of 163.13 grams per mole, as determined through high-resolution mass spectrometry [4]. The exact monoisotopic mass is calculated to be 163.048072403 daltons [5] [10].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉NO₅ | [4] [5] |

| Molecular Weight | 163.13 g/mol | [4] |

| Monoisotopic Mass | 163.048072403 Da | [5] |

| Heavy Atom Count | 11 | [4] |

The molecular composition includes five carbon atoms, nine hydrogen atoms, one nitrogen atom, and five oxygen atoms, reflecting the presence of two carboxylic acid groups, one amino group, and one hydroxyl group [4] [5].

Spectroscopic Characteristics

Mass spectrometric analysis of (2S,4R)-2-amino-4-hydroxypentanedioic acid reveals characteristic fragmentation patterns in electrospray ionization tandem mass spectrometry [13]. The compound demonstrates a molecular ion peak at m/z 162.0408 in negative ion mode, corresponding to the [M-H]⁻ ion [4]. Principal fragment ions include peaks at m/z 144.1 and 144.9, resulting from the loss of water and carbon dioxide moieties respectively [4] [12].

The compound's spectroscopic profile in nuclear magnetic resonance spectroscopy shows distinct chemical shifts characteristic of its functional groups [14]. The amino acid exhibits specific resonances for the alpha-proton, the gamma-methine proton bearing the hydroxyl group, and the methylene protons at the beta and delta positions [14].

Infrared spectroscopy analysis reveals characteristic absorption bands corresponding to the amino group stretching vibrations, carboxylic acid carbonyl stretches, and hydroxyl group vibrations [12]. The compound's spectral characteristics are distinguishable from those of unsubstituted L-glutamic acid due to the additional hydroxyl functionality [14].

Solubility and Stability Parameters

(2S,4R)-2-amino-4-hydroxypentanedioic acid demonstrates high water solubility due to its multiple polar functional groups, including the amino group, carboxylic acid groups, and hydroxyl group [15] [16]. The compound's solubility is enhanced by its ability to form hydrogen bonds with water molecules through all of its polar functionalities [15].

The stability of the compound varies with pH conditions [13] [16]. Under acidic conditions, the compound exhibits enhanced stability, with recoveries exceeding 90% when stored in acidified aqueous solutions [13]. The addition of hydrochloric acid prevents decomposition, maintaining structural integrity for extended periods at room temperature [13].

| Stability Condition | Recovery Rate | Storage Duration |

|---|---|---|

| Frozen Storage | >90% | Extended periods [13] |

| Acidified (HCl) at RT | 92% | 28 days [13] |

| Urine Blotters | >90% | Standard storage [13] |

The compound demonstrates thermal stability up to its melting point but may undergo decomposition at elevated temperatures [3] [16]. The hydroxyl group contributes to the compound's reactivity and potential for hydrogen bond formation, influencing both its solubility characteristics and stability profile [15] [22].

Chemical Properties

Acid-Base Characteristics

(2S,4R)-2-amino-4-hydroxypentanedioic acid exhibits complex acid-base behavior due to the presence of multiple ionizable groups [20]. The compound contains two carboxylic acid groups and one amino group, resulting in a total of three ionizable sites [4] [18]. The amino group can accept protons, while the carboxylic acid groups can donate protons, creating a zwitterionic species under physiological conditions [18] [26].

The compound is classified as a very strong basic compound based on its predicted pKa values [11] [20]. Under physiological pH conditions, the molecule predominantly exists in its zwitterionic form, with the amino group protonated and the carboxylic acid groups deprotonated [18]. This ionization pattern significantly influences the compound's biological activity and transport properties [20].

The presence of the hydroxyl group at position 4 does not directly contribute to the acid-base equilibrium but may influence the pKa values of adjacent functional groups through inductive effects [22]. The compound's ionization state affects its interaction with biological receptors and transport proteins [20] [29].

Functional Group Reactivity

The hydroxyl group at position 4 serves as a key reactive site, enabling the compound to participate in various chemical reactions including esterification and oxidation [22]. This secondary alcohol functionality demonstrates typical reactivity patterns, allowing for selective chemical modifications while preserving the amino acid backbone [22] [27].

The carboxylic acid groups exhibit standard carboxylate reactivity, participating in amide bond formation, esterification reactions, and metal coordination [22]. The amino group can undergo acylation, alkylation, and condensation reactions, providing multiple sites for chemical derivatization [22] [27].

The compound's reactivity profile is enhanced by its ability to form intramolecular hydrogen bonds between the hydroxyl group and carboxylate functionalities [15]. This internal hydrogen bonding can influence the accessibility of reactive sites and affect the compound's overall chemical behavior [33].

The presence of multiple functional groups allows for selective protection strategies during synthetic manipulations, making the compound valuable as a synthetic intermediate [27] [37]. The hydroxyl group's reactivity enables specific transformations while maintaining the integrity of the amino acid framework [22].

Structural Comparison with L-Glutamic Acid

(2S,4R)-2-amino-4-hydroxypentanedioic acid differs from L-glutamic acid by the addition of a single hydroxyl group at the gamma-carbon position [26] [28]. This structural modification significantly alters the compound's physicochemical properties while maintaining the basic amino acid framework [26] [29].

| Property | L-Glutamic Acid | (2S,4R)-4-Hydroxyglutamic Acid |

|---|---|---|

| Molecular Formula | C₅H₉NO₄ | C₅H₉NO₅ |

| Molecular Weight | 147.13 g/mol | 163.13 g/mol |

| Additional Functional Groups | None | Hydroxyl at C4 |

| Chiral Centers | 1 | 2 |

The additional hydroxyl group introduces a second chiral center, creating stereoisomeric complexity not present in L-glutamic acid [26] [37]. This stereochemical diversity results in distinct biological activities and receptor binding profiles for different stereoisomers [29] [37].

The hydroxyl substitution enhances the compound's hydrogen bonding capacity compared to L-glutamic acid [15] [33]. This increased hydrogen bonding ability affects the compound's solubility, stability, and interaction with biological macromolecules [15] [29].

The structural similarity to L-glutamic acid allows the hydroxy derivative to interact with glutamate receptors and transporters, though with different affinities and selectivities [29] [32]. The (2S,4R) stereoisomer demonstrates preferential binding to specific receptor subtypes compared to L-glutamic acid [37].

Computational Chemical Properties

Topological Polar Surface Area

The topological polar surface area of (2S,4R)-2-amino-4-hydroxypentanedioic acid is calculated to be 121 Ų, reflecting the compound's high polarity due to multiple heteroatoms and polar functional groups [4]. This value is significantly higher than that of L-glutamic acid, indicating enhanced polar interactions and reduced membrane permeability [4].

The compound's polar surface area is contributed by the amino group, two carboxylic acid groups, and the hydroxyl group [4]. The high topological polar surface area suggests limited passive diffusion across biological membranes, requiring active transport mechanisms for cellular uptake [31].

The polar surface area calculation considers the accessible surface area of polar atoms (nitrogen and oxygen) and their attached hydrogen atoms [4]. This parameter is crucial for predicting the compound's pharmacokinetic properties and biological distribution [31].

Partition Coefficients

The calculated LogP value for (2S,4R)-2-amino-4-hydroxypentanedioic acid is -4.1, indicating high hydrophilicity and low lipophilicity [4]. This extremely negative partition coefficient reflects the compound's preference for aqueous environments over lipid phases [4] [31].

The low lipophilicity is attributed to the presence of multiple polar functional groups, including the amino group, carboxylic acids, and hydroxyl group [4]. The compound's hydrophilic nature limits its ability to cross lipid membranes through passive diffusion [31].

| Parameter | Value | Significance |

|---|---|---|

| XLogP3-AA | -4.1 | High hydrophilicity [4] |

| Membrane Permeability | Low | Requires active transport [31] |

| Aqueous Solubility | High | Favorable for biological systems [15] |

The partition coefficient data supports the compound's requirement for specific transport proteins to facilitate cellular uptake and distribution [29] [31]. This property is consistent with the compound's role as a substrate for excitatory amino acid transporters [37].

Hydrogen Bonding Capacity

(2S,4R)-2-amino-4-hydroxypentanedioic acid possesses four hydrogen bond donor sites and six hydrogen bond acceptor sites [4]. The hydrogen bond donors include the amino group and the hydroxyl group, while the acceptors comprise the oxygen atoms in the carboxylic acid groups and the hydroxyl group [4] [33].

The compound's extensive hydrogen bonding capacity significantly influences its interaction with water molecules and biological macromolecules [33]. The ability to form multiple hydrogen bonds contributes to the compound's high water solubility and affects its binding affinity to receptors and enzymes [15] [33].

| Hydrogen Bonding Parameter | Count | Reference |

|---|---|---|

| Hydrogen Bond Donors | 4 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bonds | 4 | [4] |

The hydrogen bonding network formed by the compound in aqueous solution influences its conformational preferences and biological activity [33]. The hydroxyl group at position 4 serves as both a donor and acceptor, creating additional interaction possibilities compared to L-glutamic acid [15] [33].